2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide
Description
2,5-Dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at positions 2 and 5, a carboxamide group at position 3, and a 4-(methylsulfonyl)phenyl moiety as the N-substituent.
Properties
IUPAC Name |
2,5-dichloro-N-(4-methylsulfonylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c1-20(17,18)8-4-2-7(3-5-8)15-12(16)9-6-10(13)19-11(9)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYPIUPHTUBIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Chlorination: The thiophene ring is chlorinated at the 2 and 5 positions using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Amidation: The chlorinated thiophene is then reacted with 4-(methylsulfonyl)aniline to form the desired carboxamide derivative. This step typically requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted thiophene derivative, while oxidation would produce a sulfone derivative.
Scientific Research Applications
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological research: The compound can be used to study the effects of thiophene derivatives on biological systems, including their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the target and the biological context .
Comparison with Similar Compounds
Structural Analog: 3-Chloro-N-phenyl-phthalimide ()
The compound 3-chloro-N-phenyl-phthalimide (Fig. 1, ) shares superficial similarities with the target molecule, such as:
- Chlorine substitution : Both compounds feature chlorine atoms, though their positions differ (phthalimide: single chlorine at position 3; thiophene carboxamide: dichloro at positions 2 and 5).
- Aromatic systems : The phthalimide contains a fused benzene ring system, while the target compound has a thiophene ring.
- Functional groups : Both include carboxamide linkages, but the phthalimide’s anhydride-like structure contrasts with the thiophene’s sulfonylphenyl group.
Key Differences :
The phthalimide derivative is primarily used in polymer chemistry, whereas the thiophene carboxamide’s structure aligns more with bioactive molecules, though this remains speculative without direct evidence.
Computational Docking Methods ()
The Lamarckian genetic algorithm in AUTODOCK 3.0 is a robust tool for predicting ligand-protein interactions.
- Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases.
- Compare conformational flexibility and binding modes with analogs (e.g., non-sulfonylated or mono-chlorinated thiophenes).
Example Hypothetical Comparison: If the target compound were docked against COX-2 using AUTODOCK 3.0, its sulfonyl group might form stronger hydrogen bonds compared to non-sulfonylated analogs, as seen in studies of similar molecules .
Data Table: Illustrative Comparison of Compounds
Research Findings and Limitations
- Structural Insights : The dichloro and sulfonyl groups in the target compound may enhance steric and electronic interactions with biological targets compared to simpler analogs .
- Gaps in Evidence: No direct studies on the target compound’s synthesis, bioactivity, or computational modeling are available in the provided sources. The comparisons here rely on extrapolation from structurally or methodologically related work.
- Methodological Relevance : The AUTODOCK 3.0 framework could be applied to study this compound’s binding mechanisms, but such analyses remain hypothetical without specific data.
Biological Activity
2,5-Dichloro-N-(4-(methylsulfonyl)phenyl)thiophene-3-carboxamide is an organic compound with notable biological activity attributed to its unique structural features, including a thiophene ring and a carboxamide functional group. This compound has garnered interest in pharmaceutical research due to its potential applications in antimicrobial and anti-inflammatory therapies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.19 g/mol. Its structure is characterized by:
- Thiophene Ring : A five-membered heterocyclic ring containing sulfur.
- Dichloro Substitution : Chlorine atoms at the 2 and 5 positions of the thiophene ring enhance its reactivity.
- Methylsulfonyl Group : Contributes to the compound's biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling.
- Antimicrobial Activity : It can disrupt bacterial cell processes, leading to cell death.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenases (COX). Case studies have shown that it can reduce inflammation markers in vitro.
Case Studies
-
Study on MRSA Inhibition :
A study evaluated the efficacy of the compound against MRSA strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 15.625 µg/mL, outperforming traditional antibiotics like ciprofloxacin . -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokine levels compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
